molecular formula C26H30NO2P B14296201 Ethyl [9-(pentylamino)-9H-fluoren-9-yl]phenylphosphinate CAS No. 112305-77-8

Ethyl [9-(pentylamino)-9H-fluoren-9-yl]phenylphosphinate

Cat. No.: B14296201
CAS No.: 112305-77-8
M. Wt: 419.5 g/mol
InChI Key: QVCKVNFLBAZSGA-UHFFFAOYSA-N
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Description

Ethyl [9-(pentylamino)-9H-fluoren-9-yl]phenylphosphinate is an organophosphorous compound known for its unique structural properties and potential applications in various scientific fields. This compound features a fluorenyl group, a pentylamino substituent, and a phenylphosphinate moiety, making it a subject of interest for researchers in chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl [9-(pentylamino)-9H-fluoren-9-yl]phenylphosphinate can be synthesized through a multi-step process involving the reaction of phosphinic acid with ethyl chloroformate in the presence of pyridine . The reaction conditions typically require controlled temperatures and inert atmospheres to ensure the desired product’s purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high yield, making the compound suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl [9-(pentylamino)-9H-fluoren-9-yl]phenylphosphinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the phosphinate group to phosphine.

    Substitution: The phenyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for oxidation, lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

Scientific Research Applications

Ethyl [9-(pentylamino)-9H-fluoren-9-yl]phenylphosphinate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its therapeutic properties in treating certain diseases.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of Ethyl [9-(pentylamino)-9H-fluoren-9-yl]phenylphosphinate involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential in modulating cellular processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Ethyl [9-(pentylamino)-9H-fluoren-9-yl]phenylphosphinate include:

  • Ethyl phenylphosphinate
  • Diphenylphosphinic acid
  • Phenylphosphinic acid ethyl ester

Uniqueness

This compound is unique due to its specific structural features, such as the fluorenyl group and pentylamino substituent, which confer distinct chemical and biological properties. These features make it a valuable compound for research and industrial applications.

Properties

CAS No.

112305-77-8

Molecular Formula

C26H30NO2P

Molecular Weight

419.5 g/mol

IUPAC Name

9-[ethoxy(phenyl)phosphoryl]-N-pentylfluoren-9-amine

InChI

InChI=1S/C26H30NO2P/c1-3-5-13-20-27-26(30(28,29-4-2)21-14-7-6-8-15-21)24-18-11-9-16-22(24)23-17-10-12-19-25(23)26/h6-12,14-19,27H,3-5,13,20H2,1-2H3

InChI Key

QVCKVNFLBAZSGA-UHFFFAOYSA-N

Canonical SMILES

CCCCCNC1(C2=CC=CC=C2C3=CC=CC=C31)P(=O)(C4=CC=CC=C4)OCC

Origin of Product

United States

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